molecular formula C24H20N4O6 B2884917 ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1223787-48-1

ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2884917
CAS No.: 1223787-48-1
M. Wt: 460.446
InChI Key: OOOQURMFSRQGBW-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 1,3-benzodioxole moiety. The acetyl-amino linker connects the pyrazine ring to a para-substituted ethyl benzoate group. Its synthesis typically involves multi-step reactions, including condensation, acetylation, and esterification, as inferred from analogous pyrazolo-pyrazine derivatives .

Properties

IUPAC Name

ethyl 4-[[2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6/c1-2-32-24(31)15-3-6-17(7-4-15)25-22(29)13-27-9-10-28-19(23(27)30)12-18(26-28)16-5-8-20-21(11-16)34-14-33-20/h3-12H,2,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOQURMFSRQGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate, commonly referred to by its IUPAC name, is a complex organic compound with significant potential in pharmacological applications. The compound features a unique structural arrangement that includes a benzodioxole moiety and a pyrazolo-pyrazine framework, which are known for their diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H20N4O6C_{24}H_{20}N_{4}O_{6}, with a molecular weight of approximately 460.4 g/mol. The compound's structure is characterized by the following key features:

PropertyValue
Molecular FormulaC24H20N4O6C_{24}H_{20}N_{4}O_{6}
Molecular Weight460.4 g/mol
CAS Number1223787-48-1

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. A study focusing on related benzamide derivatives demonstrated significant antifungal activity against various fungal strains, suggesting that this compound may also possess similar properties. For instance, compounds tested against Botrytis cinerea showed promising fungicidal activity with EC50 values comparable to established antifungal agents .

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated using zebrafish embryo models. The acute toxicity of related compounds was classified as low, indicating a favorable safety margin for potential therapeutic applications . Further studies are needed to establish the specific cytotoxic effects of this compound.

The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular receptors or enzymes. The presence of the amide functional group suggests potential for hydrogen bonding interactions that could facilitate binding to target sites within microbial cells or cancer cells .

Case Study 1: Antifungal Efficacy

In a comparative study on antifungal agents, several derivatives were synthesized and tested against Botrytis cinerea. Among them, derivatives with similar structural features to this compound exhibited EC50 values ranging from 14.44 μg/mL to higher concentrations . This indicates that the compound may possess significant antifungal properties worthy of further exploration.

Case Study 2: Toxicity Assessment

A toxicity assessment performed on zebrafish embryos revealed that certain derivatives had low toxicity levels (e.g., >20 mg/L), which supports the potential for safe application in therapeutic contexts . This finding is crucial for advancing the compound towards clinical trials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazolo[1,5-a]pyrazine derivatives, which are structurally tailored for applications in medicinal chemistry and materials science. Below is a detailed comparison with three closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Pyrazine Core Benzoate Position Molecular Formula Molecular Weight Key Modifications
Target Compound 1,3-Benzodioxol-5-yl Para (4-position) C₂₄H₂₀N₄O₆ 484.44 Benzodioxole group enhances lipophilicity; para-substituted ester improves solubility
Ethyl 3-({[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate (Analog 1) 4-Chlorophenyl Meta (3-position) C₂₃H₁₉ClN₄O₄ 450.88 Chlorine substituent increases electron-withdrawing effects; meta-substitution may reduce steric hindrance
Methyl 2-({[2-(3,4-Dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate (Analog 2) 3,4-Dimethoxyphenyl Ortho (2-position) C₂₅H₂₂N₄O₇ 502.47 Methoxy groups improve metabolic stability; ortho-substitution may hinder rotational freedom
4-[3-(1,3-Benzodioxol-5-yl)-4-[2-(Hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic Acid (Analog 3) 1,3-Benzodioxol-5-yl Para (4-position) C₂₀H₁₆N₄O₆ 424.37 Carboxylic acid derivative (non-ester); hydroxyamino group introduces hydrogen-bonding potential

Key Findings from Comparative Studies

Electronic and Steric Effects: The 1,3-benzodioxole group in the target compound contributes to π-π stacking interactions in receptor binding, as seen in analogs with fused aromatic systems . In contrast, the 4-chlorophenyl substituent in Analog 1 enhances electrophilicity, which may improve binding to targets requiring electron-deficient regions .

Solubility and Bioavailability :

  • The ethyl benzoate moiety in the target compound balances lipophilicity and aqueous solubility, whereas Analog 3’s carboxylic acid group increases polarity but may reduce membrane permeability .

Synthetic Accessibility :

  • Multi-component one-pot reactions (e.g., Scheme 1 in ) are common for pyrazolo-pyrazine derivatives. However, the target compound’s benzodioxole group requires additional steps for regioselective substitution, increasing synthetic complexity compared to Analog 1 and 2 .

Conversely, chlorinated analogs (e.g., Analog 1) are associated with higher cytotoxicity in cancer cell lines .

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